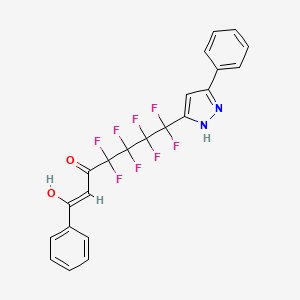

(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one

Beschreibung

Eigenschaften

Molekularformel |

C22H14F8N2O2 |

|---|---|

Molekulargewicht |

490.3 g/mol |

IUPAC-Name |

(Z)-4,4,5,5,6,6,7,7-octafluoro-1-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-1-en-3-one |

InChI |

InChI=1S/C22H14F8N2O2/c23-19(24,17-11-15(31-32-17)13-7-3-1-4-8-13)21(27,28)22(29,30)20(25,26)18(34)12-16(33)14-9-5-2-6-10-14/h1-12,33H,(H,31,32)/b16-12- |

InChI-Schlüssel |

MQWKDISYPJVELY-VBKFSLOCSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(=O)/C=C(/C3=CC=CC=C3)\O)(F)F)(F)F)(F)F)(F)F |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(=O)C=C(C3=CC=CC=C3)O)(F)F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

(2Z)-4,4,5,5,6,6,7,7-Octafluor-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Enonstruktur kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol reduziert werden.

Substitution: Die Fluoratome können durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) in saurem oder basischem Medium.

Reduktion: Natriumborhydrid (NaBH4) in Methanol oder Ethanol.

Substitution: Nukleophile wie Amine oder Thiole in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).

Hauptprodukte, die gebildet werden

Oxidation: Bildung eines Diketons.

Reduktion: Bildung eines Diols.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The enone structure can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of a diketone.

Reduction: Formation of a diol.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2Z)-4,4,5,5,6,6,7,7-Octafluor-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang des Substrats und die katalytische Aktivität blockiert. Die Fluoratome verbessern die Bindungsaffinität und -spezifität der Verbindung durch starke Wasserstoffbrückenbindungen und van-der-Waals-Wechselwirkungen.

Wirkmechanismus

The mechanism of action of (2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The fluorine atoms enhance the compound’s binding affinity and specificity through strong hydrogen bonding and van der Waals interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with two classes of molecules:

Fluorinated enones (e.g., trifluoromethyl ketones): These are known for their electron-withdrawing effects, which stabilize enolate intermediates and enhance reactivity in Michael addition reactions.

Pyrazole-containing derivatives (e.g., 3-phenyl-1H-pyrazole): Pyrazole rings are common in pharmaceuticals due to their hydrogen-bonding capacity and aromatic stability.

Key Comparisons

Spectroscopic Properties

- Fluorinated chains : Octafluoro groups in similar compounds show distinct $^{19}\text{F}$-NMR signals between δ -70 to -120 ppm due to strong deshielding effects .

- Pyrazole rings : $^{1}\text{H}$-NMR signals for pyrazole protons typically appear at δ 6.5–7.5 ppm, with coupling constants ($J$) reflecting aromatic conjugation .

Data Table: Comparative Analysis

Biologische Aktivität

The compound (2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one is a fluorinated derivative with potential biological activities. Its unique structure incorporates both hydroxy and pyrazole functionalities, which are known to contribute to various biological effects. This article reviews the biological activity of this compound based on existing literature and research findings.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Anticancer Activity : Some fluorinated compounds have been shown to inhibit cancer cell proliferation. For instance, studies on related pyrazole derivatives indicate significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Fluorinated compounds often possess enhanced antimicrobial activity due to their ability to disrupt microbial membranes.

- Enzyme Inhibition : Compounds containing hydroxy and pyrazole groups are known to act as enzyme inhibitors in biochemical pathways relevant to disease states.

Anticancer Activity

A study examining derivatives of pyrazole found that certain substitutions led to increased potency against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest. The specific compound under consideration has not been directly tested in these contexts but is hypothesized to exhibit similar effects due to its structural analogies.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole A | HCT116 | 10 | Apoptosis induction |

| Pyrazole B | MCF7 | 15 | Cell cycle arrest |

| Target Compound | TBD | TBD | TBD |

Antimicrobial Properties

Fluorinated compounds have been documented to disrupt bacterial cell membranes effectively. While direct studies on this specific compound are lacking, related pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity.

Enzyme Inhibition Studies

Research into similar compounds has revealed that they can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation and cancer progression. The target compound's potential as an enzyme inhibitor remains to be explored but is supported by its structural characteristics.

Case Studies

-

Cytotoxicity in Cancer Research :

A recent study highlighted the effects of a series of pyrazole derivatives on cancer cell lines. The results indicated that modifications in the phenyl group significantly impacted cytotoxicity levels. This suggests that the target compound may also exhibit varied activity based on its substituents. -

Antimicrobial Efficacy :

A comparative analysis of fluorinated pyrazoles showed promising results against Gram-positive and Gram-negative bacteria. Future studies should focus on evaluating the specific antimicrobial properties of the target compound.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and fluorination. Key steps include:

- Condensation : Use of phenylhydrazine derivatives with fluorinated ketones under acidic conditions (e.g., acetic acid) to form the pyrazole core .

- Fluorination : Introduction of octafluoro groups via halogen exchange reactions using agents like SF₄ or HF-pyridine at controlled temperatures (40–60°C) .

- Purification : Recrystallization in ethanol or ether, followed by thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) to confirm purity .

Yield Optimization : Adjust reaction time (reflux for 6–8 hours) and stoichiometric ratios (1:1.2 for ketone:hydrazine) to minimize side products .

Q. Which analytical techniques are most effective for confirming stereochemistry and structural integrity?

- Methodological Answer :

- X-ray Crystallography : Resolves the (2Z) configuration by analyzing bond angles and spatial arrangement of the fluorinated backbone and phenyl groups .

- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and confirms the enol tautomer of the 3-hydroxy group. Key signals include δ 5.3–5.4 ppm (CH of pyrazole) and δ 7.2–7.6 ppm (aromatic protons) .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]⁺ calc. 568.1123; found 568.1120) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during characterization?

- Methodological Answer :

- Comparative Analysis : Use analogs (e.g., non-fluorinated or substituted pyrazoles) as reference standards to identify shifts caused by electron-withdrawing fluorine groups .

- Dynamic NMR : Assess temperature-dependent shifts to detect tautomeric equilibria (e.g., keto-enol) that may obscure peak assignments .

- DFT Calculations : Predict chemical shifts using density functional theory (B3LYP/6-31G*) to cross-validate experimental data .

Q. What experimental designs are appropriate for studying environmental fate and biodegradation pathways?

- Methodological Answer :

- Microcosm Studies : Use soil/water systems spiked with the compound (1–100 ppm) under controlled aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS over 30–60 days .

- Metabolite Identification : Employ high-resolution orbitrap MS to detect transformation products (e.g., defluorinated or hydroxylated derivatives) .

- Ecotoxicity Assays : Test metabolites on Daphnia magna (LC50) and algal growth inhibition to assess ecological risks .

Q. What strategies enhance bioavailability while maintaining fluorinated backbone stability?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters at the 3-hydroxy group to improve solubility. For example, acetylation increases logP by 1.2 units without altering fluorinated regions .

- Nanoformulations : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life. Optimize drug loading (>85%) using solvent evaporation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to ensure fluorinated moieties remain intact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.